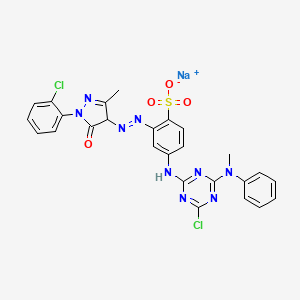
4,4-Dimethylcyclohexanamine hydrochloride
Descripción general
Descripción
4,4-Dimethylcyclohexanamine hydrochloride is a chemical compound with the CAS Number: 25834-99-5 . It has a molecular weight of 163.69 and its molecular formula is C8H18ClN . It is a solid substance stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of 4,4-Dimethylcyclohexanamine hydrochloride involves the use of O- (1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate and N-ethyl-N,N-diisopropylamine in DMF (N,N-dimethyl-formamide) at 20℃ for 19 hours .Molecular Structure Analysis
The InChI code for 4,4-Dimethylcyclohexanamine hydrochloride is 1S/C8H17N.ClH/c1-8(2)5-3-7(9)4-6-8;/h7H,3-6,9H2,1-2H3;1H . The InChI key is YKJQPGPTKYUTHU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4,4-Dimethylcyclohexanamine hydrochloride has a density of 0.8±0.1 g/cm3 . It has a boiling point of 160.5±8.0 °C at 760 mmHg . The vapour pressure is 2.4±0.3 mmHg at 25°C . The enthalpy of vaporization is 39.7±3.0 kJ/mol . The flash point is 30.2±9.7 °C . The index of refraction is 1.445 . The molar refractivity is 40.5±0.3 cm3 .Aplicaciones Científicas De Investigación
Extraction Solvents
Switchable hydrophobicity solvents (SHSs) like N,N-Dimethylcyclohexylamine (DMCA) are effective for extracting a variety of emerging pollutants from wastewater samples. These solvents offer a green, simple, and fast method for the determination of different analytes in complex water samples, showing absolute extraction recoveries ranging from 51% to 103% (Lasarte-Aragonés et al., 2019).
Antidepressant Biochemical Profile
Compounds like Wy-45,030, an ethyl cyclohexanol derivative, which might share structural similarities with 4,4-Dimethylcyclohexanamine hydrochloride, have shown neurochemical profiles predictive of antidepressant activity. These compounds inhibit rat brain imipramine receptor binding and synaptosomal monoamine uptake without significant side effects common to tricyclic antidepressants (Muth et al., 1986).
Neurokinin-1 Receptor Antagonists
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is a high affinity, orally active h-NK(1) receptor antagonist with potential applications in emesis and depression treatment, illustrating the versatility of N,N-dimethylcyclohexylamine derivatives in medicinal chemistry (Harrison et al., 2001).
Catalysis
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a structurally related compound, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions, demonstrating the utility of dimethylcyclohexylamine derivatives in synthetic organic chemistry (Liu et al., 2014).
Analytical Determination
Methods have been developed for the analytical determination of airborne N,N-dimethylcyclohexylamine (DMCA), utilizing reactive surfaces for collection and subsequent analysis. This highlights the importance of such compounds in environmental monitoring and industrial hygiene (Fitzpatrick et al., 1983).
Safety And Hazards
The safety information for 4,4-Dimethylcyclohexanamine hydrochloride includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P280-P305+P351+P338 . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
4,4-dimethylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2)5-3-7(9)4-6-8;/h7H,3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJQPGPTKYUTHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00638084 | |
| Record name | 4,4-Dimethylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00638084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylcyclohexanamine hydrochloride | |
CAS RN |
25834-99-5 | |
| Record name | 25834-99-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Dimethylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00638084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1592782.png)




![Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1592788.png)







